

# Technical Guide: R5 Non-Natural Amino Acid for Peptide Stapling

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## Compound of Interest

Compound Name:	<i>(R)</i> -2-amino-2-methylhept-6-enoic acid
CAS No.:	1196090-89-7
Cat. No.:	B1375073

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Content Type: Technical Whitepaper & Protocol Guide Subject: (R)-N-Fmoc-2-(4'-pentenyl)alanine (Fmoc-R5-OH) Application: Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)

## Executive Summary

The R5 non-natural amino acid (Fmoc-R5-OH) is a stereochemically distinct building block used to synthesize hydrocarbon-stapled peptides. Unlike the ubiquitous S5 variant used in *i*, *i*+4 stapling, R5 is primarily engineered for *i*, *i*+7 stapling architectures. When paired with an S8 residue (S-octenylalanine), R5 facilitates a cross-link spanning two  $\alpha$ -helical turns. This specific stereochemical arrangement—typically S8 at position *i* and R5 at position *i*+7—is required to match the native screw sense of the  $\alpha$ -helix, thereby enhancing binding affinity, proteolytic stability, and cell permeability of the target peptide.

## Part 1: Chemical Architecture & Design Logic

### The R5 Structural Identity

The nomenclature "R5" encodes two critical properties:

- Stereochemistry (R): The  $\alpha$ -carbon possesses an (R)-configuration. This is the enantiomer of the standard S5 used in single-turn staples.
- Tether Length (5): The side chain contains a 5-carbon olefinic tether (pentenyl group).

Chemical Name: (R)-N-Fmoc-2-(4'-pentenyl)alanine Formula:

Key Feature:

$\alpha$ -disubstitution (methyl and pentenyl groups) at the chiral center restricts conformational freedom, pre-organizing the peptide backbone even prior to cyclization.

## Staple Design: The Stereochemical Rule

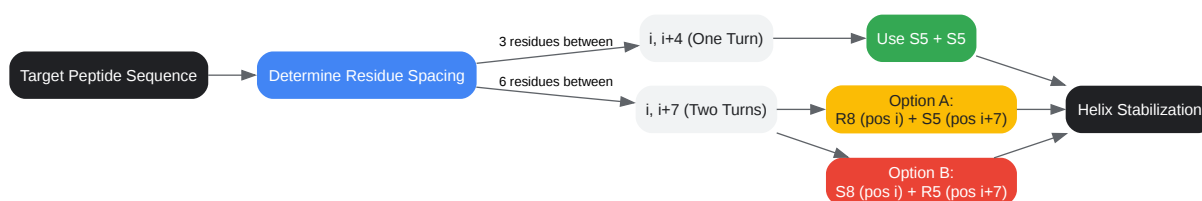
In all-hydrocarbon stapling, the configuration of the non-natural amino acids must align with the geometry of the helix. Misaligned stereocenters will distort the backbone and destabilize the helix.

Staple Type	Span	Residue Pair (N C)	Mechanism of Action
i, i+4	1 Turn	S5 ... S5	Both residues are S-configured. The 8-carbon bridge fits the single turn.
i, i+7	2 Turns	R8 ... S5	Mixed chirality is required to accommodate the longer span without torque.
i, i+7 (Alt)	2 Turns	S8 ... R5	The primary application of R5. The S8( )/R5( ) pair is functionally equivalent to R8/S5.

Expert Insight: Why use S8/R5 instead of R8/S5? While R8/S5 is common, synthetic accessibility or sequence-specific steric clashes may favor the S8/R5 orientation. The R5 residue is strictly required here; substituting it with S5 in an i, i+7 system with S8 would result in a "mismatched" staple that disrupts the helical dipole.

## Visualization: Staple Selection Logic

The following diagram illustrates the decision matrix for selecting R5 versus S5 based on residue spacing.



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Figure 1: Decision tree for selecting non-natural amino acids. R5 is essential for Option B in  $i, i+7$  stapling.

## Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating Fmoc-R5-OH requires modified SPPS protocols due to the steric hindrance of the  $\alpha$ -disubstituted center. Standard coupling times are often insufficient.

### Reagents & Materials[1]

- Resin: Rink Amide MBHA (low loading,  $\sim 0.3$  mmol/g recommended to prevent aggregation).
- Coupling Agents: HATU/HOAt or DIC/Oxyma Pure.
- Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
- R5 Reagent: Fmoc-R5-OH (High purity  $>98\%$ ).

### Coupling Protocol (Self-Validating)

This protocol assumes automated or manual microwave-assisted synthesis.

- Deprotection: 20% Piperidine in DMF ( min). UV monitoring should show removal of the Fmoc adduct.

- Coupling of R5:
  - Stoichiometry: 4-5 equivalents of Fmoc-R5-OH.
  - Activator: 4-5 eq HATU, 8-10 eq DIPEA.
  - Condition: Microwave irradiation at 75°C for 10 minutes OR 2 hours at room temperature with double coupling.
  - Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: Since R5 is coupled to the N-terminus of the growing chain, the test checks the previous residue's completeness.
- Coupling the Next Residue (Critical Step):
  - The amine of the R5 residue is extremely sterically hindered.
  - Action: Double couple the amino acid immediately following R5. Use aggressive conditions (e.g., 75°C microwave).
  - Capping: Acetylate unreacted amines to prevent deletion sequences.

## Part 3: Ring-Closing Metathesis (RCM)

The "staple" is formed via Ruthenium-catalyzed olefin metathesis.<sup>[1][2]</sup> This step is performed on-resin before final cleavage.<sup>[3]</sup>

### The Catalyst System

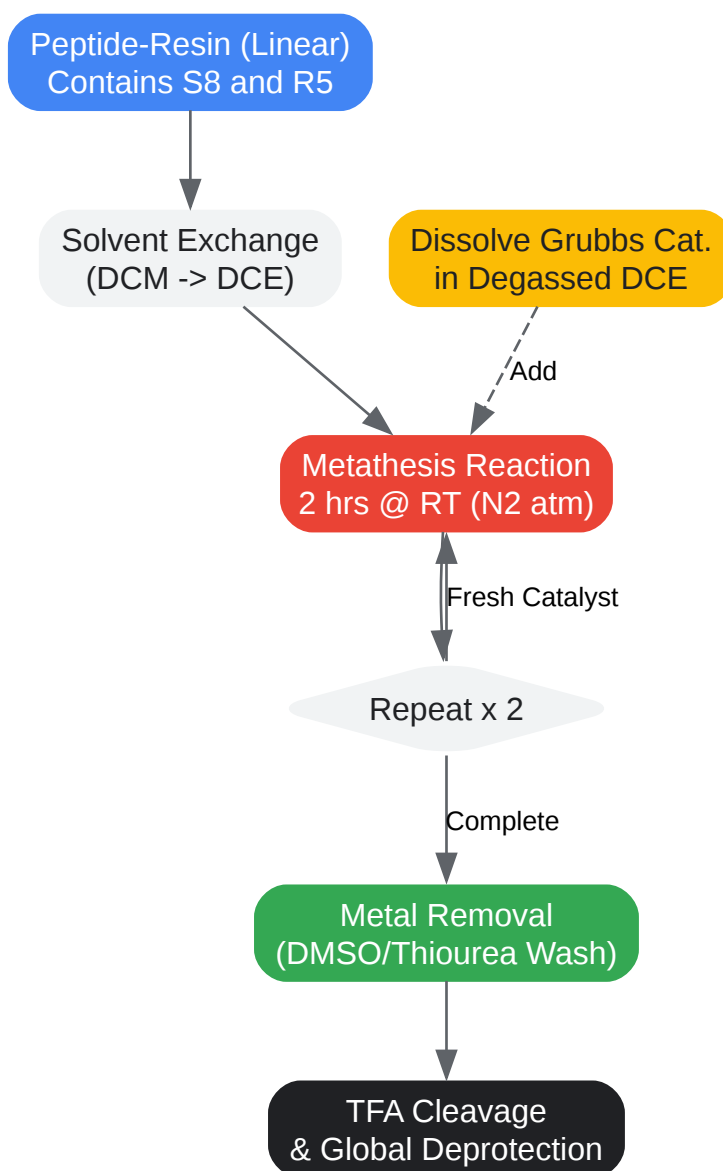
- Catalyst: Grubbs 1st Generation (preferred for lower isomerization risk) or Grubbs 2nd Generation (higher activity, faster).
- Solvent: 1,2-Dichloroethane (DCE).<sup>[1][3]</sup> DCM can be used but DCE allows higher temperatures if needed.
- Concentration: 10 mM catalyst solution.

### RCM Workflow

Safety: Perform in a fume hood. Grubbs catalyst is sensitive to oxygen.[4]

- Preparation: Wash resin with DCM, then with DCE to remove amine traces (amines poison the Ruthenium catalyst).
- Catalyst Addition: Dissolve Grubbs catalyst in degassed DCE (bubbled with for 10 min). Add to resin.[1][3][5]
- Reaction:
  - Agitate gently for 2 hours at Room Temperature (20-25°C).
  - Validation: The solution should change color (purple brown/orange indicates active metathesis).
- Cycling: Drain and repeat the catalyst addition step twice more ( hours total). This drives the equilibrium toward ring closure.
- Wash: Wash resin extensively with DCE ( ) and DMF ( ) to remove Ruthenium residues.
  - Optional: A thiourea wash or DMSO wash can help chelate and remove residual Ru metal.

## RCM Process Diagram



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Figure 2: On-resin Ring-Closing Metathesis (RCM) workflow for R5/S8 stapling.

## Part 4: Characterization & Validation

Once cleaved (using TFA/TIS/Water 95:2.5:2.5), the peptide must be validated.

### Mass Spectrometry (LC-MS)

- Target Mass: The stapled peptide mass will be 28 Da less than the linear precursor (loss of ethylene,

).

- Troubleshooting:
  - Mass +16/32: Oxidation (Met/Trp).
  - Mass +28: Unreacted linear peptide (failed RCM).
  - Mass -14: Possible isomerization or impurities.

## Circular Dichroism (CD)

- Goal: Confirm  $\alpha$ -helical induction.
- Signature: Look for minima at 208 nm and 222 nm.
- Comparison: Compare the stapled peptide against a linear control (R5/S8 replaced with Ala or Ser) or the un-stapled linear precursor. The stapled variant should show significantly higher negative ellipticity (mdeg) at 222 nm.

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